molecular formula C13H20O2 B14575860 Trideca-10,12-diyne-1,9-diol CAS No. 61671-15-6

Trideca-10,12-diyne-1,9-diol

Cat. No.: B14575860
CAS No.: 61671-15-6
M. Wt: 208.30 g/mol
InChI Key: HDZGXHOIDITJNB-UHFFFAOYSA-N
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Description

Trideca-10,12-diyne-1,9-diol is a polyacetylenic compound characterized by the presence of two triple bonds and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Trideca-10,12-diyne-1,9-diol can be synthesized through various methods, including the use of arylalkynyl Grignard reagents with enol esters . The reaction typically involves a cascade process that includes 1,2-addition, rearrangement, and reverse O-acylation to produce the desired diol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: Trideca-10,12-diyne-1,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the triple bonds and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl groups to carbonyl compounds.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Trideca-10,12-diyne-1,9-diol has several scientific research applications:

Mechanism of Action

The mechanism by which trideca-10,12-diyne-1,9-diol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Uniqueness: Trideca-10,12-diyne-1,9-diol is unique due to its specific arrangement of triple bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61671-15-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

trideca-10,12-diyne-1,9-diol

InChI

InChI=1S/C13H20O2/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14/h1,13-15H,4-9,11-12H2

InChI Key

HDZGXHOIDITJNB-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC(CCCCCCCCO)O

Origin of Product

United States

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